![molecular formula C13H23O5PSi B14660393 Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate CAS No. 52057-52-0](/img/structure/B14660393.png)
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring, which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 4-hydroxyphenyltrimethylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)Cl+HO-C6H4OSi(CH3)3→(C2H5O)2P(O)-O-C6H4OSi(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-hydroxyphenyl phosphate and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction) can be used.
Major Products
Hydrolysis: 4-Hydroxyphenyl phosphate and trimethylsilanol.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate involves the interaction of its phosphate group with various molecular targets. In biochemical systems, the compound can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phenyl phosphate: Lacks the trimethylsilyl group, making it less stable and less soluble in organic solvents.
Trimethylsilyl phenyl phosphate: Similar structure but with different ester groups, affecting its reactivity and applications.
Uniqueness
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate is unique due to the presence of both diethyl phosphate and trimethylsilyl groups, which confer enhanced stability, solubility, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring stable phosphate esters.
Propriétés
Numéro CAS |
52057-52-0 |
|---|---|
Formule moléculaire |
C13H23O5PSi |
Poids moléculaire |
318.38 g/mol |
Nom IUPAC |
diethyl (4-trimethylsilyloxyphenyl) phosphate |
InChI |
InChI=1S/C13H23O5PSi/c1-6-15-19(14,16-7-2)17-12-8-10-13(11-9-12)18-20(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
UBSHCXAMTLPNKL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



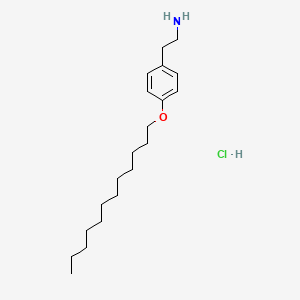
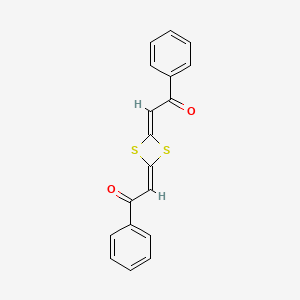
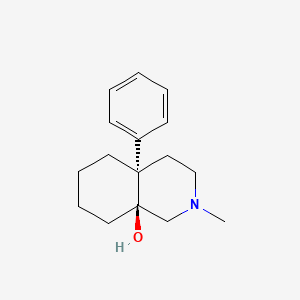
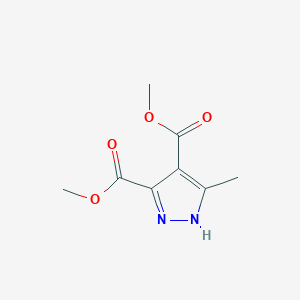
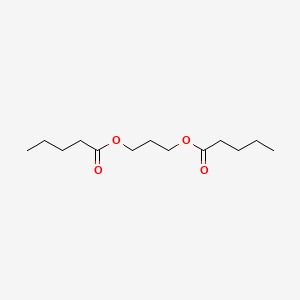
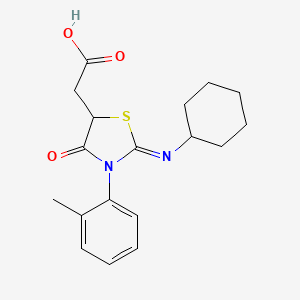
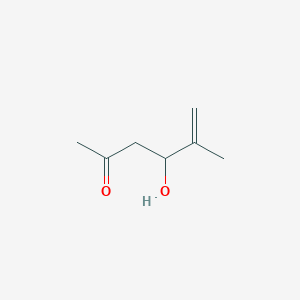
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
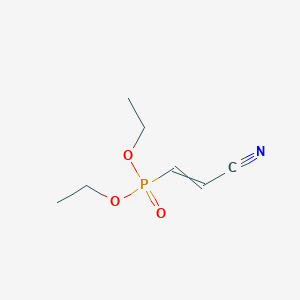
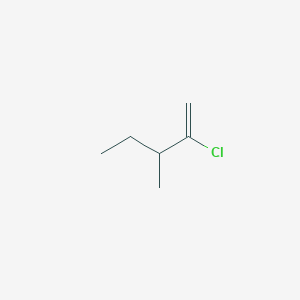
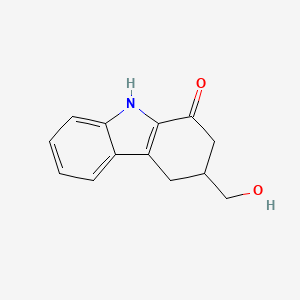
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
